[(1E,3E)-4-Chloro-1,3-butadienyl]benzene
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Overview
Description
[(1E,3E)-4-Chloro-1,3-butadienyl]benzene is an organic compound with the molecular formula C10H9Cl. It is a derivative of butadiene, where one of the hydrogen atoms is replaced by a chlorine atom and another by a phenyl group. This compound is of interest due to its conjugated diene structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene can be achieved through various methods. One common approach involves the Heck reaction, where a palladium-catalyzed coupling of olefins and β-bromostyrenes is employed. This method provides good yields and selectivity . Another method involves the Suzuki-Miyaura reaction between vinyl boric acid and vinyl bromides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Heck reactions using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The use of immobilized catalysts and fluorine chemicals can further enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
[(1E,3E)-4-Chloro-1,3-butadienyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(1E,3E)-4-Chloro-1,3-butadienyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are important in organic synthesis. The chlorine atom can also participate in nucleophilic substitution reactions, making the compound versatile in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-[(1E,3E)-4-phenyl-1,3-butadienyl]benzene
- 1-Chloro-3-[(1E,3E)-4-phenyl-1,3-butadienyl]benzene
- 1-Chloro-2-[(1E,3E)-4-phenyl-1,3-butadienyl]benzene
Uniqueness
[(1E,3E)-4-Chloro-1,3-butadienyl]benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the chlorine atom and the conjugated diene system makes it particularly useful in various synthetic applications .
Properties
IUPAC Name |
[(1E,3E)-4-chlorobuta-1,3-dienyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQSWRZSFAZZQG-KBXRYBNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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